4-Methyl-1-naphthaleneboronic acid
Overview
Description
4-Methyl-1-naphthaleneboronic acid, also known as (4-Methylnaphth-1-yl)boronic acid, is an organic compound with the molecular formula CH3C10H6B(OH)2. It is a derivative of naphthalene, where a boronic acid group is attached to the 1-position and a methyl group is attached to the 4-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
4-Methyl-1-naphthaleneboronic acid, also known as (4-Methyl-1-naphthalene)boronic acid, is primarily used as a reactant in the Suzuki-Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds, an important class of structures in medicinal chemistry .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound acts as a boron-based reagent . The boronic acid moiety of the compound interacts with a palladium catalyst and a base to form a complex. This complex then reacts with an organohalide compound to form the desired biaryl compound .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involving this compound doesn’t directly affect any biochemical pathways as it is primarily used in synthetic organic chemistry . .
Result of Action
As a reactant in the Suzuki-Miyaura coupling reaction, the primary result of the action of this compound is the formation of biaryl compounds . These compounds are structurally diverse and can have a wide range of biological activities, depending on their specific structures.
Action Environment
The efficacy and stability of this compound in the Suzuki-Miyaura coupling reaction can be influenced by various environmental factors, including the choice of solvent, the temperature, and the presence of a base . Proper storage conditions are also important to maintain the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-naphthaleneboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-methyl-1-naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-naphthaleneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Methyl-1-naphthaleneboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and molecular probes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-boronic acid: Similar structure but lacks the methyl group at the 4-position.
2-Naphthylboronic acid: Boronic acid group attached at the 2-position instead of the 1-position.
4-Bromoquinoline: Contains a bromine atom instead of a boronic acid group.
Uniqueness
4-Methyl-1-naphthaleneboronic acid is unique due to the presence of both a methyl group and a boronic acid group on the naphthalene ring. This structural feature enhances its reactivity and selectivity in Suzuki-Miyaura coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-methylnaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQEUGNYSVSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378510 | |
Record name | 4-Methyl-1-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-53-4 | |
Record name | 4-Methyl-1-naphthaleneboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methylnaphthalen-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyl-1-naphthaleneboronic acid in the synthesis of angularly fused polycyclic aromatic hydrocarbons (PAHs)?
A: this compound acts as a key building block in the modular synthesis of angularly fused PAHs. [] The research demonstrates its use in a palladium-catalyzed cross-coupling reaction with brominated benzaldehydes (specifically 2-bromobenzaldehyde and 6-bromo-2,3-dimethoxybenzaldehyde). This reaction forms o-naphthyl benzaldehydes, which are then subjected to a series of transformations to ultimately yield various benzo[c]phenanthrene (BcPh) analogues and their derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.